Perfluorohexene-2
Overview
Description
Synthesis Analysis
The synthesis of Perfluorohexene-2 involves complex chemical processes that yield highly fluorinated products. For instance, the direct fluorination of hydrocarbon precursors in fluorinated solvents by an F2/N2 gas mixture is a common approach for synthesizing perfluorinated compounds like Perfluorohexene-2. This method ensures the incorporation of fluorine atoms into the molecular structure, significantly altering the chemical properties of the original hydrocarbon molecule (Mikeš et al., 2009).
Molecular Structure Analysis
The molecular structure of Perfluorohexene-2, like other perfluorinated compounds, exhibits unique features due to the presence of fluorine atoms. The electron diffraction studies of perfluoro compounds provide insights into their conformation, indicating a structure significantly influenced by the fluorine substitution. These studies reveal detailed geometric parameters, such as bond lengths and angles, that contribute to the understanding of the molecular structure and its impact on physical and chemical properties (Beagley & Pritchard, 1985).
Chemical Reactions and Properties
Perfluorohexene-2 undergoes various chemical reactions, reflecting its reactivity and the influence of the perfluoroalkyl groups. The reactions with nucleophiles and the synthesis of cyclic compounds demonstrate the compound's versatility in forming new chemical structures. For instance, perfluoro-3,4-dimethylhexa-2,4-diene, a related compound, shows efficiency in forming heterocycles and cyclopentadienes, highlighting the reactivity of perfluorinated dienes (Chambers et al., 1991).
Physical Properties Analysis
The physical properties of Perfluorohexene-2 are closely linked to its molecular structure, characterized by high stability and resistance to thermal and chemical degradation. The presence of fluorine atoms contributes to the compound's low refractive index and high glass transition temperature, making it suitable for applications requiring materials with exceptional stability and optical clarity. Studies on perfluorinated polymers derived from similar compounds underline the remarkable thermal stability and optical transparency of these materials (Okamoto & Teng, 2009).
Chemical Properties Analysis
The chemical properties of Perfluorohexene-2 are distinguished by its reactivity towards various chemical agents, including nucleophiles and electrophiles. The compound's interactions with these agents lead to a range of chemical transformations, producing new perfluorinated structures with diverse functionalities. The reactions involving fluoride ions, for example, showcase the compound's ability to participate in complex chemical pathways, resulting in the synthesis of fluorinated dienes and cyclobutenes, among other products (Chambers et al., 1981).
Scientific Research Applications
Vacuum Pyrolysis and Ionization Potential Studies : Gomeri et al. (1991) conducted a mass spectrometric study on the vacuum pyrolysis of perfluorohexene-2. They determined the ionization potential (IP) of the perfluoro-2-buten-4-yl radical generated by this process, which is a valuable piece of data in understanding the chemical properties and reactions of perfluorohexene-2 derivatives (Gomeri et al., 1991).
Incorporation into Perfluorosulfonic Acid Membranes : Rábago et al. (1994) explored the effects of incorporating fluorocarbon and hydrocarbon surfactants, including perfluorohexene derivatives, into perfluorosulfonic acid (Nafion) membranes. These membranes have applications in chemical sensors, fuel cells, and biomedical sensing. The study focused on how these surfactants improve membrane permeability, a crucial factor in their efficiency and utility (Rábago et al., 1994).
Atmospheric Impact Studies : Kopylov et al. (2022) researched the ecological properties of perfluorohexenes, such as C6F12, a related compound to perfluorohexene-2. They studied its atmospheric lifetime and its global warming potential (GWP), providing important insights into the environmental impact of these compounds (Kopylov et al., 2022).
Polymer Applications : Okamoto et al. (2016) developed new amorphous perfluoro polymers, including perfluorodioxolane polymers, which can be used as plastic optical fibers and gas separation membranes. These polymers, derived from perfluorohexene-2, have high thermal stability and are useful in automotive and aircraft applications (Okamoto et al., 2016).
Reactions with Thionucleophiles : Chen et al. (1985) studied the reactions of perfluoro-3,4-dimethyl-4-ethylhexene-2 (a derivative of perfluorohexene-2) with thionucleophiles. Understanding these reactions contributes to the knowledge of chemical transformations and synthesis involving perfluoroalkyl compounds (Chen et al., 1985).
Safety And Hazards
properties
IUPAC Name |
(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBBTPNNYKSQX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895250 | |
Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexene-2 | |
CAS RN |
67899-37-0 | |
Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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